N-(3-Aminophenyl)acetamide

Description

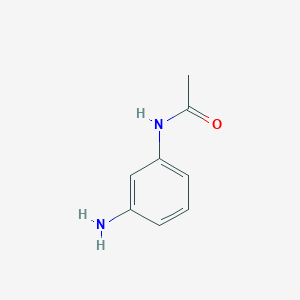

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(3-aminophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6(11)10-8-4-2-3-7(9)5-8/h2-5H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMGGJDINLGTON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Record name | M-AMINOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19743 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2024454 | |

| Record name | 3-Aminoacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

M-aminoacetanilide is a gray solid. (NTP, 1992), Gray solid; [CAMEO] Light brown crystalline powder; [Acros Organics MSDS] | |

| Record name | M-AMINOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19743 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Aminoacetanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19758 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes at 1449 °F (NTP, 1992) | |

| Record name | M-AMINOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19743 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

10 to 50 mg/mL at 75 °F (NTP, 1992) | |

| Record name | M-AMINOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19743 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

102-28-3 | |

| Record name | M-AMINOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19743 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-(3-Aminophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Aminoacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Aminoacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(3-aminophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Aminoacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-aminoacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ACETAMIDOANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5K7HYS7JJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

187.7 to 189.5 °F (NTP, 1992) | |

| Record name | M-AMINOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19743 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

N-(3-Aminophenyl)acetamide physical properties

An In-depth Technical Guide to the Physical Properties of N-(3-Aminophenyl)acetamide

Abstract

This compound, also known as 3'-aminoacetanilide (CAS No: 102-28-3), is a pivotal intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and dye industries.[1][2][3] A comprehensive understanding of its physical properties is paramount for researchers, scientists, and drug development professionals to ensure predictable behavior in reaction kinetics, formulation, purification, and storage. This guide provides an in-depth analysis of the core physical characteristics of this compound, contextualizes these properties based on its molecular structure, outlines rigorous experimental protocols for their validation, and discusses their interdependencies.

Compound Identification and Molecular Structure

The foundation of any physical property analysis lies in the unambiguous identification and structural understanding of the molecule.

The structure of this compound features a central benzene ring substituted with an amino group (-NH₂) and an acetamido group (-NHCOCH₃) at the meta-positions (1 and 3). This configuration is critical as it dictates the molecule's polarity, capacity for hydrogen bonding, and crystal packing efficiency, which in turn govern its macroscopic physical properties. The presence of two hydrogen bond donor sites (the amine and amide N-H) and two acceptor sites (the amide C=O and the amine nitrogen) is a key determinant of its behavior.[5]

Core Physical Properties: A Quantitative Overview

For ease of reference, the key physical properties of this compound are summarized below. These values represent a consensus from reliable chemical data sources and provide a baseline for laboratory work.

| Property | Value | Source(s) |

| Appearance | White, gray, or light brown crystalline powder/solid | [2][3][4][5][10] |

| Melting Point | 86-88 °C | [1][2][5][10] |

| Boiling Point | ~388.9 °C (at 760 mmHg); often decomposes | [4][5][9][11] |

| Water Solubility | 1-5 g/100 mL at 24 °C | [3][5][9][10][12] |

| Density | 1.139 - 1.203 g/cm³ | [5][9][10] |

| Flash Point | 189 °C | [5][9][10] |

| pKa (Predicted) | 14.82 ± 0.70 (Amide N-H) | [2][5][10][13] |

| XLogP3 | 0.9 | [4][5][11] |

In-Depth Analysis of Key Properties

Simply listing data is insufficient for advanced applications. Understanding the causality behind these values is essential for troubleshooting and predictive modeling.

Thermal Properties: Melting and Boiling Point

The melting point of this compound is consistently reported in the narrow range of 86-88 °C.[1][2][5] This distinct melting point is indicative of a well-ordered crystalline solid. The contributing factors are the molecule's planar aromatic ring, which facilitates efficient π-stacking, and its capacity for extensive intermolecular hydrogen bonding via the amino and acetamido groups. These combined forces create a stable crystal lattice that requires significant thermal energy to disrupt.

In contrast, the boiling point is less clearly defined, with estimates ranging from 272 °C to 389 °C and reports of decomposition.[4][5][9][10] This discrepancy is not an error but a reflection of the compound's chemical nature. The strong intermolecular hydrogen bonds that give it a relatively high melting point also demand a very high energy input to transition into the gaseous phase. At the temperatures required for boiling under atmospheric pressure, the molecule's kinetic energy is sufficient to cause bond cleavage and decomposition, primarily emitting toxic nitrogen oxide fumes.[2][10][11] Therefore, any experimental determination of the boiling point must be performed under significant vacuum to reduce the temperature required for volatilization.

Solubility Profile

The solubility of this compound is a direct consequence of its dual chemical nature. The polar amino and acetamido groups can form hydrogen bonds with protic solvents like water, leading to its moderate aqueous solubility of 1-5 g/100 mL.[3][5][9][12] However, the non-polar benzene ring limits this solubility, preventing it from being freely miscible.

This balance is quantified by the partition coefficient, indicated by an XLogP3 value of 0.9.[4][5][11] This value suggests a slight preference for an octanol phase over a water phase, classifying it as moderately lipophilic.

-

In Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is expected due to the ability to engage in hydrogen bonding.

-

In Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is anticipated as these solvents can accept hydrogen bonds and have sufficient polarity to solvate the molecule.

-

In Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the dominance of the polar functional groups.

This solubility profile is critical for selecting appropriate solvent systems for synthesis workups, recrystallization, and formulation.

Experimental Protocols for Property Verification

To ensure scientific integrity, physical properties must be verified using standardized, self-validating methods.

Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: DSC is the preferred method over traditional capillary techniques for high-purity samples. It provides not only the melting point but also the enthalpy of fusion (ΔHfus), offering deeper insight into the crystal lattice energy.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a certified indium standard (m.p. 156.6 °C). The measured onset temperature must be within ±0.5 °C of the certified value.

-

Sample Preparation: Accurately weigh 2-3 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 120 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

-

-

Data Analysis: Determine the melting point from the onset temperature of the endothermic melting peak. The peak area corresponds to the enthalpy of fusion. A single, sharp peak validates the sample's purity.

Protocol: Aqueous Solubility Determination by the Shake-Flask Method (OECD 105)

Rationale: This method is a globally recognized standard for determining water solubility, ensuring reproducibility and reliability.

Methodology:

-

System Preparation: Add an excess amount of this compound (e.g., 10 g) to a flask containing 100 mL of deionized water. This ensures a saturated solution is formed.

-

Equilibration: Seal the flask and agitate it in a constant temperature water bath maintained at 24 °C ± 0.5 °C for 24 hours. A preliminary test should confirm that equilibrium is reached within this timeframe.

-

Phase Separation: After agitation, allow the flask to stand undisturbed at the same temperature for at least 24 hours to allow undissolved solid to settle.

-

Sampling & Analysis: Carefully extract an aliquot from the clear supernatant. To avoid including solid particulates, centrifugation through a validated, non-binding filter (e.g., PTFE) is required.

-

Quantification: Analyze the concentration of the dissolved compound in the aliquot using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibrated standard curve.

-

Validation: The experiment should be run in triplicate to ensure the standard deviation is within acceptable limits (<10%).

Interrelation of Physical Properties: A Structural Perspective

The physical properties of a compound are not isolated values but are interconnected manifestations of its underlying molecular structure and the resulting intermolecular forces.

Caption: Interplay of structure and physical properties.

Safety, Handling, and Storage

From a practical standpoint, understanding the safety and handling requirements is as crucial as knowing the physical properties.

-

Hazards: this compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Upon heating to decomposition, it emits toxic fumes.[2][10][11]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or chemical fume hood. Wear appropriate PPE, including safety glasses, gloves, and a lab coat. For weighing and transferring powder, a dust mask (e.g., N95) is recommended.

-

Storage: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry place.[1][11] For long-term stability and to prevent oxidation or light-induced degradation, storage under an inert atmosphere (e.g., argon or nitrogen) and in a dark place is recommended.[2][5][10][12][13]

Conclusion

This compound is a compound whose physical properties are a textbook example of structure-function relationships. Its distinct melting point, high decomposition temperature, and balanced solubility are all direct consequences of the interplay between its aromatic core and its hydrogen-bonding functional groups. For the researchers, scientists, and drug development professionals who utilize this key intermediate, the data and protocols presented in this guide serve as a foundational resource for ensuring its effective, safe, and predictable application in the laboratory and beyond.

References

- 1. 3-aminoacetanilide | 102-28-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. N1-(3-Aminophenyl)acetamide | 102-28-3 [chemicalbook.com]

- 3. 3-Aminoacetanilide - Wikipedia [en.wikipedia.org]

- 4. m-Aminoacetanilide | C8H10N2O | CID 7604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. chemscene.com [chemscene.com]

- 8. scbt.com [scbt.com]

- 9. N1-(3-Aminophenyl)acetamide CAS 102-28-3 China Manufacturers Suppliers Factory Exporter [tianfuchem.com]

- 10. lookchem.com [lookchem.com]

- 11. echemi.com [echemi.com]

- 12. N1-(3-Aminophenyl)acetamide CAS#: 102-28-3 [m.chemicalbook.com]

- 13. 102-28-3 CAS MSDS (N1-(3-Aminophenyl)acetamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

N-(3-Aminophenyl)acetamide chemical structure and formula

An In-Depth Technical Guide to N-(3-Aminophenyl)acetamide

Abstract

This compound, also known as 3'-aminoacetanilide or m-aminoacetanilide, is a pivotal chemical intermediate with significant utility in the synthesis of dyes, pigments, and pharmaceuticals.[1][2] Its bifunctional nature, possessing both a primary aromatic amine and an acetamide group, makes it a versatile building block for constructing complex molecular architectures. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, synthesis, analytical characterization, and key applications. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and robust protocols grounded in established chemical principles.

Chemical Identity and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the cornerstone of its effective application in research and development. This compound is an aromatic amide and a meta-isomer of aminoacetanilide.[1]

Nomenclature and Structure

The compound is systematically named according to IUPAC conventions, but is also known by several common synonyms in commercial and laboratory settings.

-

Common Synonyms : 3'-Aminoacetanilide, m-Aminoacetanilide, 3-Acetamidoaniline, N-Acetyl-m-phenylenediamine[3][4][5][7][8]

The molecular structure consists of an acetamide functional group (-NHCOCH₃) and a primary amine group (-NH₂) attached to a benzene ring at positions 1 and 3, respectively.

Caption: Chemical structure of this compound.

Physicochemical Data

The physical and chemical properties determine the compound's behavior in various solvents and reaction conditions, which is critical for experimental design.

| Property | Value | Source(s) |

| Molecular Weight | 150.18 g/mol | [3][4][5] |

| Appearance | Light brown or gray crystalline powder/solid | [1][4][8] |

| Melting Point | 86-88 °C | [5][7][8] |

| Boiling Point | Decomposes at high temperatures | [3][4] |

| Water Solubility | 1-5 g/100 mL at 24 °C | [1][4] |

| Density | ~1.1-1.2 g/cm³ | [4][5][8] |

| pKa | 14.82 ± 0.70 (Predicted) | [5][8] |

| XLogP3 | 0.9 | [3][4] |

Synthesis and Purification

The synthesis of this compound is a well-established process in organic chemistry. The most common and industrially viable method involves the selective mono-acylation of m-phenylenediamine. An alternative route is the reduction of 3'-nitroacetanilide.[1]

Synthetic Rationale: Selective Mono-Acylation

The primary challenge in synthesizing this compound from m-phenylenediamine is preventing diacylation, where both amine groups react with the acylating agent.

-

Causality of Reagent Choice :

-

Acylating Agent : Acetic anhydride is often the reagent of choice over acetic acid. It is a more powerful acylating agent, and the reaction is irreversible, leading to higher yields. Acetic acid can also be used, but the reaction is an equilibrium process that may require harsher conditions or longer reaction times.[4]

-

Solvent and pH Control : The reaction is typically performed in an aqueous acidic medium (e.g., using hydrochloric acid).[4] Protonating the diamine starting material deactivates one of the amino groups towards acylation, thereby favoring the mono-acylated product. The protonated ammonium group is a meta-director and strongly deactivating, further reducing the likelihood of a second acylation.

-

Experimental Protocol: Synthesis via Acylation

This protocol describes a self-validating system for the synthesis and purification of this compound, incorporating in-process controls.

Materials:

-

m-Phenylenediamine

-

30% Hydrochloric Acid (HCl)

-

Acetic Acid (Glacial) or Acetic Anhydride

-

Sodium Chloride (NaCl)

-

Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution

-

Deionized Water

-

Ethanol

Procedure:

-

Reaction Setup : In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve m-phenylenediamine in deionized water.[4]

-

Selective Deactivation : Cool the flask in an ice bath and slowly add 30% hydrochloric acid while stirring.[4] This protonates the diamine, forming the hydrochloride salt, which helps ensure mono-substitution.

-

Acylation : While maintaining the temperature at or below 40°C, add acetic acid or acetic anhydride dropwise to the stirred solution over 30-60 minutes.[4] The choice of acylating agent impacts reactivity; acetic anhydride will result in a more exothermic reaction that requires careful temperature control.

-

In-Process Control (TLC) : Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting material spot indicates reaction completion.

-

Product Precipitation (Salting Out) : Once the reaction is complete (typically after 1-2 hours of stirring), add refined sodium chloride (NaCl) to the reaction mixture to decrease the solubility of the product in the aqueous medium, a process known as "salting out".[4]

-

Isolation : Filter the resulting precipitate using a Büchner funnel and wash with cold water to remove inorganic salts.

-

Neutralization & Purification : Resuspend the crude product in water and carefully add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is neutral (pH ~7). This deprotonates the remaining amino group and removes any excess acid.

-

Final Isolation : Filter the neutralized solid, wash thoroughly with cold deionized water, and dry under vacuum.

-

Recrystallization (Purity Validation) : For high-purity material, recrystallize the dried product from an ethanol/water mixture. The purity of the final product can be validated by a sharp, defined melting point (e.g., 86-88 °C) and by analytical techniques as described in Section 3.[8]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

Confirming the identity and purity of a synthesized compound is a non-negotiable step in any scientific workflow. A combination of spectroscopic methods provides a comprehensive chemical fingerprint.

| Technique | Expected Observations for this compound |

| ¹H NMR | (400 MHz, DMSO-d₆) δ: 9.58 (s, 1H, NH -CO), 6.92 (t, 1H, Ar-H ), 6.88 (t, 1H, Ar-H ), 6.64 (dd, 1H, Ar-H ), 6.23 (dd, 1H, Ar-H ), 5.00 (bs, 2H, NH ₂), 1.99 (s, 3H, CH ₃-CO).[8] |

| ¹³C NMR | (100 MHz, DMSO-d₆) δ: 167.85 (C =O), 148.85 (Ar-C -NH₂), 139.85 (Ar-C -NHAc), 128.75 (Ar-C H), 109.04 (Ar-C H), 106.93 (Ar-C H), 104.67 (Ar-C H), 23.98 (C H₃).[8] |

| IR Spectroscopy | Expected peaks (cm⁻¹): ~3400-3200 (N-H stretching from both amine and amide), ~1660 (C=O amide I band), ~1600 & ~1480 (C=C aromatic ring stretching), ~1550 (N-H bending, amide II band). |

| Mass Spec. | Expected [M]⁺ at m/z 150. A common fragmentation would be the loss of the acetyl group (CH₂=C=O, 42 Da) to give a fragment at m/z 108. |

Applications in Research and Drug Development

The utility of this compound stems from its two reactive sites, which can be addressed sequentially to build more complex molecules.

-

Dye and Pigment Industry : It is a key intermediate for producing various dyes.[4][5][8] The primary amine can be diazotized and coupled with other aromatic compounds to form a vast range of azo dyes, which are known for their vibrant colors.[1]

-

Pharmaceutical Synthesis : This compound serves as a versatile scaffold in medicinal chemistry.

-

Trametinib Intermediate : It is a known starting material for the synthesis of Trametinib, a MEK inhibitor used in the treatment of melanoma.[1]

-

Anticancer Drug Discovery : Researchers have used derivatives of this molecule to develop novel classes of bioactive compounds. For instance, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives have been synthesized and evaluated as potent agents against both sensitive and resistant cancer cell lines, including melanoma and pancreatic cancer.[9] The lead compound from this family was shown to induce cell death via apoptosis and autophagy.[9]

-

Safety and Handling

As with any chemical reagent, proper handling is essential to ensure laboratory safety.

-

Hazard Identification : this compound is classified as an irritant.[4]

-

Recommended Handling and Storage :

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[11] Use in a well-ventilated area or a chemical fume hood.

-

Storage : Store in a tightly closed container in a cool, dry place, away from incompatible materials like strong oxidizing agents.[4][5] Keep in an inert atmosphere if possible to prevent slow oxidation of the amine group.[5][8]

-

Conclusion

This compound is a foundational chemical intermediate whose value is demonstrated through its widespread use in industrial and research settings. Its straightforward synthesis, combined with the differential reactivity of its functional groups, provides chemists with a reliable and versatile tool for creating a diverse array of target molecules, from commercial dyes to innovative, life-saving pharmaceuticals. This guide has outlined its core chemical properties and provided a robust, validated framework for its synthesis and characterization, empowering scientists to leverage this important molecule in their development programs.

References

- 1. 3-Aminoacetanilide - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. m-Aminoacetanilide | C8H10N2O | CID 7604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. lookchem.com [lookchem.com]

- 6. chemscene.com [chemscene.com]

- 7. 102-28-3 CAS MSDS (N1-(3-Aminophenyl)acetamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. N1-(3-Aminophenyl)acetamide | 102-28-3 [chemicalbook.com]

- 9. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 102-28-3|this compound|BLD Pharm [bldpharm.com]

- 11. fishersci.dk [fishersci.dk]

N-(3-Aminophenyl)acetamide CAS number 102-28-3

An In-Depth Technical Guide to N-(3-Aminophenyl)acetamide (CAS: 102-28-3)

Introduction

This compound, also known as 3'-aminoacetanilide or m-aminoacetanilide, is an aromatic amine and a derivative of acetanilide.[1] With the CAS number 102-28-3, this compound serves as a pivotal intermediate in various synthetic pathways, particularly in the manufacturing of dyes and pharmaceuticals.[1][2] Its molecular structure, featuring both an amino (-NH2) and an acetamido (-NHCOCH3) group on a benzene ring in a meta-position, imparts a unique reactivity that makes it a versatile building block in organic synthesis.[3] This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, synthesis methodologies, key applications, analytical techniques, and safety protocols, tailored for professionals in chemical research and drug development.

Physicochemical Properties

This compound is typically a gray to light brown crystalline solid.[4][5] Its solubility in water is moderate, specified as 1-5 g/100 mL at 24°C.[1][4][6] The compound's stability and reactivity are largely dictated by the two functional groups. The aromatic amine group is basic and can react exothermically with acids to form salts.[3][5] This reactivity is standard for aromatic amines, which may be incompatible with strong oxidizing agents, isocyanates, and acid halides.[3][4][5] For long-term storage, it is recommended to keep the compound in a dark, tightly sealed container under an inert atmosphere at room temperature.[4][5][6]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 102-28-3 | [1][4][6] |

| Molecular Formula | C₈H₁₀N₂O | [4][6][7] |

| Molecular Weight | 150.18 g/mol | [1][3][4] |

| Appearance | White to Gray to Brown powder/crystal | [4][6] |

| Melting Point | 86-88 °C | [1][4][6] |

| Boiling Point | ~388.9 °C at 760 mmHg (rough estimate) | [6][8] |

| Water Solubility | 1-5 g/100 mL at 24 °C | [1][4][6] |

| Density | ~1.139 - 1.203 g/cm³ (estimate) | [4][6] |

| pKa | 14.82 ± 0.70 (Predicted) | [4][6] |

| LogP | 0.9 - 1.88 | [3][6] |

| Storage Temperature | Room temperature, inert atmosphere, keep in dark | [4][6][9] |

Synthesis and Manufacturing

The synthesis of this compound is primarily achieved through two well-established routes: the reduction of 3'-nitroacetanilide or the selective acylation of m-phenylenediamine.

Reduction of 3'-Nitroacetanilide

This is a common and efficient laboratory and industrial method. The nitro group of the precursor, 3'-nitroacetanilide, is reduced to a primary amine. Various reducing agents can be employed, with catalytic hydrogenation or metal-acid systems being the most prevalent. A study on the related N-(4-aminophenyl) acetamide highlights the use of metals like iron (Fe) or zinc (Zn) in the presence of an acid as an effective method for reducing the nitro group.[10]

Caption: Synthetic workflow for this compound via reduction.

Acylation of m-Phenylenediamine

This method involves the direct and selective acylation of one of the two amino groups of m-phenylenediamine using acetic anhydride or acetic acid.[5] Controlling the reaction stoichiometry and conditions is critical to prevent diacylation, where both amino groups react. The reaction is typically performed by adding the acylating agent to a solution of m-phenylenediamine, often with acid catalysis.[5]

Protocol: Synthesis via Acylation of m-Phenylenediamine [5]

-

Preparation: In a suitable reaction vessel, dissolve m-phenylenediamine in water.

-

Acidification: Add 30% hydrochloric acid to the solution and stir for approximately 30 minutes. This protonates one amino group, deactivating it towards acylation and thus favoring mono-acylation.

-

Acylation: Introduce acetic acid (or acetic anhydride) to the reaction mixture.

-

Reaction Control: Maintain the reaction temperature at 40°C with continuous stirring for 1 hour.

-

Isolation: Induce precipitation of the product by salting out with a refined salt, followed by filtration.

-

Purification: Neutralize the filtered solid to obtain the final product, m-aminoacetanilide.

Applications in Research and Industry

This compound's bifunctional nature makes it a valuable precursor for a wide range of more complex molecules.[1][11]

Caption: Key application pathways for this compound.

Dye Manufacturing

The primary industrial application of this compound is as an intermediate in the synthesis of azo and disperse dyes.[4][6] The free amino group can be diazotized and then coupled with various aromatic compounds to produce a wide spectrum of colors. It is specifically mentioned as a precursor for Reactive Yellow K-RN.[1][5]

Pharmaceutical Development

In the pharmaceutical sector, aminoacetanilide derivatives are crucial intermediates.[1][11] this compound serves as a starting material for the synthesis of active pharmaceutical ingredients (APIs). For instance, it is a known starting material for Trametinib, a MEK inhibitor used in cancer therapy.[1][12] Furthermore, related acetamide structures have been investigated as novel scaffolds for antineoplastic agents active against both sensitive and resistant cancer cell lines.[13][14]

Organic and Heterocyclic Synthesis

Researchers utilize this compound in the preparation of a variety of heterocyclic compounds, including pyrroles, imidazoles, and thiazoles.[1] The dual functionality allows for sequential or one-pot reactions to construct complex molecular architectures.

Analytical Methodologies

Ensuring the purity and identity of this compound is crucial for its application in synthesis. Standard analytical techniques include chromatography and spectroscopy.

-

Chromatography: Thin-Layer Chromatography (TLC) is a rapid method for monitoring reaction progress, while High-Performance Liquid Chromatography (HPLC) is used for purity assessment.[4][9][15] A reported TLC system uses a mobile phase of toluene-acetone (5:2, v/v) on a silica gel plate.[4] An HPLC method can be developed using a reverse-phase column (like C18) with a mobile phase of acetonitrile and water, often with an acid modifier like phosphoric or formic acid for better peak shape.[15]

-

Spectroscopy: The structure is typically confirmed using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The ¹H NMR spectrum shows characteristic signals for the aromatic protons, the amine (NH₂) protons, the amide (NH) proton, and the acetyl (CH₃) protons.[4] The ¹³C NMR provides signals for the carbonyl carbon and the distinct aromatic carbons.[4]

Protocol: Thin-Layer Chromatography (TLC) Analysis [4]

-

Plate Preparation: Use a silica gel TLC plate.

-

Sample Preparation: Dissolve a small amount of the this compound sample in a suitable solvent (e.g., acetone or methanol).

-

Spotting: Apply a small spot of the dissolved sample onto the baseline of the TLC plate.

-

Development: Place the plate in a developing chamber containing a toluene-acetone (5:2, v/v) mobile phase. Allow the solvent front to travel up the plate.

-

Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

-

Rf Calculation: Calculate the Retention Factor (Rf) value for the spot to help identify the compound.

Safety and Toxicology

This compound is classified as an irritant and is harmful if swallowed.[4][9] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][16]

-

Handling: When handling this chemical, appropriate personal protective equipment (PPE) should be worn, including safety goggles, chemical-resistant gloves, and a lab coat.[16] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhaling dust.[16][17]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[16] If on skin, wash with plenty of soap and water.[16] If inhaled, move the person to fresh air.[16] If ingested, rinse the mouth and seek immediate medical attention.[9][17]

-

Toxicity: The intravenous LD50 in mice is reported as 320 mg/kg.[4][18] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[4][5]

Conclusion

This compound (CAS 102-28-3) is a fundamentally important chemical intermediate with a well-defined profile of properties, synthesis routes, and applications. Its significance is most pronounced in the dye industry and as a versatile building block for pharmaceutical synthesis, including the development of modern therapeutics. A thorough understanding of its chemistry, handling requirements, and analytical characterization is essential for scientists and researchers aiming to leverage this compound in their work.

References

- 1. 3-Aminoacetanilide - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. m-Aminoacetanilide | C8H10N2O | CID 7604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N1-(3-Aminophenyl)acetamide | 102-28-3 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. lookchem.com [lookchem.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound | 102-28-3 [sigmaaldrich.com]

- 9. 3'-Aminoacetanilide | 102-28-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 3-Aminoacetanilide | SIELC Technologies [sielc.com]

- 16. fishersci.dk [fishersci.dk]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. 102-28-3 CAS MSDS (N1-(3-Aminophenyl)acetamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the Solubility of N-(3-Aminophenyl)acetamide

Introduction

N-(3-Aminophenyl)acetamide, also known as 3'-aminoacetanilide, is an aromatic compound with the chemical formula C₈H₁₀N₂O.[1][2][3] It serves as a crucial intermediate in the synthesis of various dyes, including azo compounds and disperse dyes, as well as in the development of pharmaceuticals.[2][3][4] The solubility of this compound is a critical physical property that dictates its utility in these applications. Understanding and controlling its solubility is paramount for reaction kinetics, purification processes like crystallization, formulation development, and bioavailability in pharmaceutical contexts.

This guide provides a comprehensive overview of the solubility of this compound. We will delve into the theoretical principles governing its solubility based on its molecular structure, present available quantitative data, outline a robust experimental protocol for its determination, and discuss key factors that can influence this property.

Theoretical Principles: A Molecular Perspective on Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[5][6] The molecular structure of this compound possesses distinct features that dictate its interactions with various solvents.

-

Molecular Structure and Polarity: this compound has a molecular weight of approximately 150.18 g/mol .[1][2][7] Its structure incorporates both polar and non-polar regions. The benzene ring is inherently non-polar (hydrophobic), while the primary amine (-NH₂) and the secondary amide (-NHC=O) functional groups are polar (hydrophilic).

-

Hydrogen Bonding: The molecule is capable of both donating and accepting hydrogen bonds, a key factor for solubility in protic solvents like water. It has two hydrogen bond donor sites (the N-H bonds of the amine and amide groups) and two primary hydrogen bond acceptor sites (the lone pairs on the carbonyl oxygen and the two nitrogen atoms).[1] This capability allows it to interact favorably with polar protic solvents.[8][9]

-

Dipole-Dipole Interactions: The amide group has a significant dipole moment, contributing to the molecule's overall polarity and enabling strong dipole-dipole interactions with polar aprotic solvents (e.g., DMSO, acetone).

The interplay between the hydrophobic benzene ring and the hydrophilic functional groups results in a nuanced solubility profile, making the compound soluble in some polar solvents but less so in purely non-polar ones.

Below is a diagram illustrating the key functional groups of this compound that influence its solubility.

Caption: Molecular structure of this compound with key functional groups.

Quantitative Solubility Data

Precise quantitative solubility data is essential for process design and formulation. While extensive data across a wide range of solvents is not always readily available in single sources, key values have been reported. The solubility in water is a commonly cited parameter.

| Solvent | Type | Temperature (°C) | Solubility | Reference(s) |

| Water | Polar Protic | 24 | 1-5 g/100 mL | [1][2][3][4][10][11] |

| Ethanol | Polar Protic | Not Specified | Soluble | [12][13] (by inference) |

| Acetone | Polar Aprotic | Not Specified | Soluble | [12][13] (by inference) |

| Diethyl Ether | Non-polar | Not Specified | Slightly Soluble/Insoluble | [14] (by inference) |

| Hexane | Non-polar | Not Specified | Insoluble | [5] (by inference) |

Note: Solubility in organic solvents is often inferred from the principle of "like dissolves like" and general solubility rules for similar compounds. Experimental verification is always recommended.

Experimental Protocol for Solubility Determination: The Equilibrium Shake-Flask Method

The Shake-Flask method is a gold-standard, thermodynamically-based approach to determine equilibrium solubility. It is reliable and ensures that the solution has reached saturation.

Causality Behind Experimental Choices:

-

Equilibrium Time: A sufficient incubation time (e.g., 24-72 hours) is critical to ensure the system reaches thermodynamic equilibrium between the undissolved solid and the saturated solution. Shorter times may lead to an underestimation of solubility.[15]

-

Temperature Control: Solubility is temperature-dependent. A constant temperature bath is used to eliminate thermal fluctuations, ensuring the data is accurate for the specified temperature.[15][16]

-

Solid Phase Analysis: After equilibration, the remaining solid should be analyzed (e.g., by DSC or XRD) to confirm that no phase transition or solvation has occurred, which would invalidate the results.

-

Quantification Method: A validated, specific, and sensitive analytical method like HPLC is chosen for quantification to accurately measure the concentration of the dissolved analyte without interference from solvent peaks or impurities.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the selected solvent (e.g., water, ethanol, DMSO). "Excess" means enough solid should remain undissolved at the end of the experiment.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for a short period to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant. To avoid aspirating solid particles, use a syringe fitted with a chemically inert filter (e.g., 0.22 µm PTFE or PVDF).

-

Dilution: Immediately dilute the collected sample with a known volume of an appropriate mobile phase or solvent to prevent precipitation and to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with a UV detector. Prepare a calibration curve using standards of this compound of known concentrations.

-

Calculation: Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

The following diagram outlines the workflow for this experimental protocol.

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Factors Influencing Solubility

Several external factors can significantly alter the solubility of this compound.

-

Temperature: For most solids dissolving in liquids, the process is endothermic, meaning solubility increases with temperature.[13][15][16] This is a critical parameter to control during manufacturing and crystallization processes.

-

pH: this compound contains a basic primary amine group. In acidic solutions, this group will be protonated to form an ammonium salt (R-NH₃⁺). This salt is ionic and therefore significantly more soluble in water than the neutral molecule.[14][17] Consequently, the aqueous solubility of this compound is expected to increase dramatically at lower pH values.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each having a unique crystal lattice energy. Metastable polymorphs are generally more soluble than the most stable crystalline form. It is crucial to characterize the solid form being used in solubility studies.

Conclusion

This compound exhibits moderate solubility in polar solvents like water, a characteristic driven by the presence of polar amine and amide functional groups capable of hydrogen bonding. Its solubility is expected to be lower in non-polar organic solvents due to the mismatch in intermolecular forces. Key factors such as temperature and pH can be manipulated to significantly enhance its solubility, particularly in aqueous systems where protonation of the amino group at low pH leads to the formation of a highly soluble salt. For researchers, scientists, and drug development professionals, a thorough understanding of these principles and the application of robust experimental methods, such as the shake-flask technique, are essential for the successful utilization of this versatile chemical intermediate.

References

- 1. This compound|lookchem [lookchem.com]

- 2. N1-(3-Aminophenyl)acetamide | 102-28-3 [chemicalbook.com]

- 3. 3-Aminoacetanilide - Wikipedia [en.wikipedia.org]

- 4. lookchem.com [lookchem.com]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. 102-28-3 CAS MSDS (N1-(3-Aminophenyl)acetamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. webhome.auburn.edu [webhome.auburn.edu]

- 9. scienceready.com.au [scienceready.com.au]

- 10. N1-(3-Aminophenyl)acetamide CAS 102-28-3 China Manufacturers Suppliers Factory Exporter [tianfuchem.com]

- 11. N1-(3-Aminophenyl)acetamide CAS#: 102-28-3 [m.chemicalbook.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. youtube.com [youtube.com]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to the Thermal Properties of N-(3-Aminophenyl)acetamide

This guide provides a comprehensive technical overview of the melting and boiling points of N-(3-Aminophenyl)acetamide (CAS No. 102-28-3), a key intermediate in the synthesis of pharmaceuticals and dyes.[1][2] Designed for researchers, scientists, and professionals in drug development, this document synthesizes empirical data with established analytical protocols to ensure both accuracy and practical applicability.

Introduction: The Significance of Thermal Properties

This compound, also known as 3'-aminoacetanilide or m-aminoacetanilide, is an aromatic amine derivative whose utility in chemical synthesis is well-documented.[1][3] Its molecular structure, featuring both an amine and an amide group, imparts specific physicochemical characteristics that are critical for its application.[4] The melting and boiling points are fundamental physical constants that serve as primary indicators of purity and are essential for process development, quality control, and ensuring the stability of synthetic pathways.[5][6] An accurate understanding of these thermal transition points is paramount for optimizing reaction conditions, purification methods like recrystallization and distillation, and for the safe handling and storage of the compound.

Physicochemical Profile

A summary of the key physicochemical properties of this compound provides context for its thermal behavior. The presence of hydrogen bond donors (amine and amide N-H) and acceptors (amide C=O and amine nitrogen) suggests strong intermolecular forces, which directly influence the melting and boiling points.[7]

| Property | Value | Source(s) |

| Chemical Formula | C₈H₁₀N₂O | [1] |

| Molecular Weight | 150.18 g/mol | [1] |

| Appearance | Gray, light brown, or white solid/crystalline powder | [1][8][9] |

| Melting Point | 86-88 °C | [7][10] |

| Boiling Point | 388.9 °C at 760 mmHg (with decomposition noted) | [7][11] |

| Water Solubility | 1-5 g/100 mL at 24 °C | [7][10] |

| CAS Number | 102-28-3 | [7] |

In-Depth Analysis of the Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow range, typically 0.5-1.0°C. Impurities depress and broaden this range, making melting point determination a crucial technique for purity assessment.[5]

Reported Melting Point Values

Multiple authoritative sources consistently report the melting point of this compound to be within the range of 86-88 °C .[7][10] Variations within this range can be attributed to minor differences in sample purity or the specific methodology and heating rate used during measurement.[5]

Experimental Protocol for Melting Point Determination

The capillary method using a calibrated digital melting point apparatus is the standard for obtaining accurate and reproducible results.[12]

Causality in Protocol Design:

-

Sample Preparation: The sample must be completely dry and finely powdered to ensure uniform heat transfer. Solvents can act as impurities, depressing the melting point.[13]

-

Heating Rate: A rapid initial heating phase is used to approach the approximate melting point, followed by a much slower ramp rate (1-2 °C/minute) near the actual melting point.[5] This slow rate is critical to maintain thermal equilibrium between the heating block, the thermometer, and the sample, preventing temperature lag and ensuring an accurate reading.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry. Crush a small amount into a fine powder.

-

Capillary Loading: Jab the open end of a glass capillary tube into the powder. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Pack the solid to a height of 1-2 mm by dropping the tube through a long, narrow glass pipe.[6][13]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[13]

-

Rapid Pre-heating (Optional): If the melting point is unknown, perform a quick determination by heating at a rate of 10-20 °C/minute to find an approximate range.[5] Allow the apparatus to cool sufficiently before proceeding.

-

Accurate Measurement: Set the starting temperature to about 15-20 °C below the expected melting point (e.g., 70 °C).[13] Set the heating ramp rate to 1-2 °C/minute.

-

Observation & Recording: Observe the sample through the magnified viewfinder. Record the temperature (T1) at which the first drop of liquid appears. Record the temperature (T2) at which the last solid crystal melts into a transparent liquid.[13] The melting point is reported as the T1-T2 range.

-

Post-Analysis: Turn off the apparatus and allow it to cool. Dispose of the used capillary tube in a designated glass waste container.

Workflow Diagram for Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

In-Depth Analysis of the Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to the formation of vapor throughout the bulk of the liquid.[14][15] For compounds like this compound, which have a high boiling point and can degrade at elevated temperatures, its determination requires careful consideration.

Reported Boiling Point and Decomposition

The boiling point of this compound at atmospheric pressure (760 mmHg) is cited as 388.9 °C .[7][11] However, it is crucial to note that sources also indicate the compound may decompose at high temperatures.[3][9] When heated, it can emit toxic fumes of nitrogen oxides.[2][9] This thermal instability suggests that distillation at atmospheric pressure may not be a viable purification method and that the reported boiling point may be an extrapolated value or determined under conditions that minimize decomposition. A rough estimated boiling point of 271.72°C is also reported, which may correspond to a measurement under reduced pressure.[8][10]

Experimental Protocol for Boiling Point Determination (Micro-Method)

Given the high boiling point and potential for decomposition, a micro-boiling point determination using a Thiele tube or a digital melting point apparatus is the preferred method, as it requires only a small amount of sample.[16][17]

Causality in Protocol Design:

-

Inverted Capillary: An inverted, sealed capillary tube acts as a manometer. As the liquid is heated, the air trapped inside expands and escapes as bubbles.[16]

-

Cooling Phase: The boiling point is recorded during the cooling phase. When the liquid's vapor pressure drops to equal the external pressure, the bubbling stops, and the liquid is drawn back into the capillary tube.[15][16] This method is more accurate than observing the temperature of vigorous boiling because it is less susceptible to superheating errors.[16]

Step-by-Step Methodology:

-

Apparatus Setup: Attach a small test tube (e.g., a Durham tube) containing 0.2-0.3 mL of this compound to a thermometer with a rubber band. The bottom of the tube should be level with the thermometer bulb.[16]

-

Capillary Insertion: Take a standard melting point capillary tube and seal one end in a flame. Place this capillary tube, sealed-end-up, into the liquid in the test tube.[15][16]

-

Heating: Immerse the assembly in an oil bath (e.g., a Thiele tube) or place it in the heating block of a melting point apparatus.[16]

-

Observation (Heating): Heat the apparatus. As the temperature rises, a stream of bubbles will begin to emerge from the open end of the inverted capillary tube. Continue heating gently until a rapid and continuous stream of bubbles is observed.[15][16] This indicates the temperature is just above the boiling point.

-

Observation (Cooling): Remove the heat source and allow the apparatus to cool slowly.

-

Recording: Carefully watch the capillary tube. The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is the boiling point of the liquid at the current atmospheric pressure.[15] Record this temperature.

Workflow Diagram for Boiling Point Determination

Caption: Workflow for Micro-Boiling Point Determination.

Safety and Handling Precautions

This compound is classified as an irritant, causing skin, eye, and respiratory tract irritation.[18][19][20]

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[19]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[18] Minimize dust generation.[18]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[18][19] For skin contact, wash off with soap and water.[19] If inhaled, move to fresh air.[18] Seek medical attention if irritation persists.

-

Thermal Hazards: When heated to decomposition, the compound can emit toxic fumes.[2][9] All heating procedures should be conducted with appropriate ventilation.

Conclusion

The melting point of this compound is reliably established at 86-88 °C , serving as a critical parameter for identification and purity assessment. Its boiling point is reported at 388.9 °C , but this value must be considered in the context of the compound's tendency to decompose at high temperatures. For practical applications, boiling point determination should be performed using a micro-method, and purification via distillation would likely require reduced pressure. The protocols and data presented in this guide provide a robust framework for the accurate and safe thermal analysis of this important chemical intermediate.

References

- 1. 3-Aminoacetanilide - Wikipedia [en.wikipedia.org]

- 2. N1-(3-Aminophenyl)acetamide | 102-28-3 [chemicalbook.com]

- 3. m-Aminoacetanilide | C8H10N2O | CID 7604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. lookchem.com [lookchem.com]

- 8. N1-(3-Aminophenyl)acetamide CAS#: 102-28-3 [m.chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. 102-28-3 CAS MSDS (N1-(3-Aminophenyl)acetamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. N1-(3-Aminophenyl)acetamide CAS 102-28-3 China Manufacturers Suppliers Factory Exporter [tianfuchem.com]

- 12. westlab.com [westlab.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. cdn.juniata.edu [cdn.juniata.edu]

- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. fishersci.dk [fishersci.dk]

- 20. chemicalbook.com [chemicalbook.com]

A Comprehensive Spectroscopic and Structural Elucidation of N-(3-Aminophenyl)acetamide

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for N-(3-Aminophenyl)acetamide (CAS No. 102-28-3), a key intermediate in the synthesis of various dyes and pharmaceutical compounds.[1][2][3] Intended for researchers, chemists, and quality control professionals, this document synthesizes data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a complete and unambiguous structural profile of the molecule. Each section includes not only the raw spectral data but also a detailed interpretation grounded in fundamental chemical principles, field-proven experimental protocols, and insights into the causality behind analytical choices. The aim is to provide a definitive reference for the identification, characterization, and quality assessment of this compound.

Introduction and Physicochemical Profile

This compound, also known as 3-aminoacetanilide or m-aminoacetanilide, is an aromatic amine derivative of acetanilide.[3] Its structural arrangement, featuring both a primary amine (-NH₂) and a secondary amide (-NHCOCH₃) group on a benzene ring, makes it a versatile precursor in organic synthesis.[3][4] Accurate and reliable characterization is paramount to ensuring the purity and identity of this compound for downstream applications. This guide establishes a validated spectroscopic baseline for this compound.

The fundamental physicochemical properties of the compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 102-28-3 | [1][3][5] |

| Molecular Formula | C₈H₁₀N₂O | [1][6] |

| Molecular Weight | 150.18 g/mol | [1][3][6] |

| Appearance | Gray to light brown crystalline powder/solid | [1][2] |

| Melting Point | 86-88 °C | [1][5][6] |

| Solubility | Soluble in water (1-5 g/100 mL at 24 °C) | [1][3][6] |

| Exact Mass | 150.079312947 u | [6] |

Below is the chemical structure of this compound, with atoms numbered for the purpose of NMR assignment in the subsequent sections.

Caption: Molecular structure of this compound with IUPAC numbering.

Proton (¹H) NMR Spectroscopy

Proton NMR is a primary technique for structural elucidation, providing detailed information about the chemical environment, connectivity, and quantity of protons in a molecule.

¹H NMR Data Summary (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 9.58 | Singlet (s) | 1H | - | Amide NH |

| 6.92 | Triplet (t) | 1H | J = 2.00 Hz | Aromatic H -2 |

| 6.88 | Triplet (t) | 1H | J = 8.00 Hz | Aromatic H -4 |

| 6.64 | Doublet of Doublets (dd) | 1H | J₁ = 0.80 Hz, J₂ = 8.00 Hz | Aromatic H -6 |

| 6.23 | Doublet of Doublets (dd) | 1H | J₁ = 1.60 Hz, J₂ = 8.00 Hz | Aromatic H -5 |

| 5.00 | Broad Singlet (bs) | 2H | - | Amine NH ₂ |

| 1.99 | Singlet (s) | 3H | - | Acetyl CH ₃ |

| Data sourced from ChemicalBook.[1] |

Spectral Interpretation

The choice of dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent is strategic; its polarity ensures dissolution of the compound, and its ability to form hydrogen bonds allows for the clear observation of exchangeable protons like those on the amide and amine groups.[7]

-

Amide and Amine Protons: The sharp singlet at 9.58 ppm is characteristic of the amide (N-H) proton, which is significantly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and its involvement in resonance.[1] The broad singlet at 5.00 ppm corresponds to the two protons of the primary amine (-NH₂).[1] Its broadness is typical for amine protons due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

Aromatic Protons: The aromatic region (6.0-7.0 ppm) displays a complex pattern consistent with a 1,3-disubstituted benzene ring.

-

The proton at C2 (6.92 ppm) appears as a triplet because it is coupled to both H-4 and H-6 with similar small coupling constants, appearing as a triplet (J=2.00 Hz).[1] It is the most deshielded aromatic proton due to its ortho position to the electron-withdrawing acetamido group.

-

The proton at C4 (6.88 ppm) is a triplet (J=8.00 Hz), indicating coupling to two adjacent protons (H-5 and H-2).[1]

-

The protons at C6 (6.64 ppm) and C5 (6.23 ppm) appear as doublets of doublets, consistent with their positions adjacent to other aromatic protons.[1] The upfield shift of the H-5 proton is attributed to the electron-donating effect of the ortho-amino group.

-

-

Aliphatic Protons: The sharp singlet at 1.99 ppm, integrating to three protons, is unambiguously assigned to the methyl (CH₃) protons of the acetyl group.[1] Its singlet nature indicates no adjacent protons for coupling.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh approximately 10-15 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Shimming: Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal from the solvent.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and reference it to the residual DMSO solvent peak at δ 2.50 ppm.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides crucial information about the carbon framework of the molecule. Each unique carbon atom in a distinct electronic environment gives rise to a separate signal.

¹³C NMR Data Summary (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 167.85 | Carbonyl (C =O) |

| 148.85 | Aromatic C 1 (-NH) |

| 139.85 | Aromatic C 3 (-NH₂) |

| 128.75 | Aromatic C 4 |

| 109.04 | Aromatic C 5 |

| 106.93 | Aromatic C 6 |

| 104.67 | Aromatic C 2 |

| 23.98 | Acetyl (C H₃) |

| Data sourced from ChemicalBook.[1] |

Spectral Interpretation

-

Carbonyl and Methyl Carbons: The signal at 167.85 ppm is in the typical downfield region for an amide carbonyl carbon. The upfield peak at 23.98 ppm corresponds to the methyl carbon of the acetyl group.[1]

-

Aromatic Carbons: The six aromatic carbons are chemically distinct and thus produce six separate signals.

-

The two carbons directly attached to nitrogen atoms (C1 and C3) are the most downfield (148.85 and 139.85 ppm) due to the electronegativity of nitrogen.[1] C1, bonded to the more electron-withdrawing acetamido group, is further downfield than C3, which is bonded to the electron-donating amino group.

-

The remaining four signals (128.75, 109.04, 106.93, and 104.67 ppm) are assigned to the aromatic C-H carbons.[1] Their specific shifts are influenced by the combined electronic effects of the two substituents.

-

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: A 100 MHz (or corresponding field strength) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 512-1024 scans are typically required due to the low natural abundance of the ¹³C isotope.

-

-

Processing: Apply a Fourier transform with an exponential line broadening of ~1 Hz. Phase correct the spectrum and reference it to the DMSO-d₆ solvent peak at δ 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

IR Data Summary

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3450-3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| ~3300 | N-H Stretch | Secondary Amide (-NH-) |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| ~1660 | C=O Stretch (Amide I band) | Amide (-C=O) |

| ~1600 & ~1475 | C=C Stretch | Aromatic Ring |

| ~1550 | N-H Bend (Amide II band) | Secondary Amide (-NH-) |

Note: These are characteristic ranges. Actual peak values can be found in a measured spectrum.

Spectral Interpretation

The IR spectrum of this compound is rich with features that confirm its structure.

-

N-H Region: A key diagnostic area is above 3200 cm⁻¹. One would expect to see two distinct peaks for the primary amine (corresponding to asymmetric and symmetric N-H stretching) and a separate, single peak for the secondary amide N-H stretch.

-

Carbonyl Region: A very strong, sharp absorption peak around 1660 cm⁻¹ is the "Amide I" band, unequivocally indicating the presence of the amide carbonyl group.

-

Fingerprint Region: The "Amide II" band, resulting from N-H bending and C-N stretching, is expected around 1550 cm⁻¹. The aromatic C=C stretching vibrations typically appear as a pair of peaks around 1600 cm⁻¹ and 1475 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Lower the instrument's anvil to apply consistent pressure, ensuring good contact between the sample and the crystal.

-

Scanning: Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically background-corrected and displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

MS Data Summary (Electron Ionization)

| m/z (mass-to-charge ratio) | Proposed Identity |

| 150 | [M]⁺˙ (Molecular Ion) |

| 108 | [M - C₂H₂O]⁺˙ (Loss of ketene) |

| 92 | [C₆H₆N]⁺ (Anilinium fragment) |

| 43 | [C₂H₃O]⁺ (Acetyl cation) |

Fragmentation Analysis

Under Electron Ionization (EI), the molecular ion ([M]⁺˙) is expected at m/z = 150, confirming the molecular weight.[6] The structure suggests several predictable fragmentation pathways.

Caption: Primary fragmentation pathway for this compound in EI-MS.

The most characteristic fragmentation is the cleavage of the amide bond.

-

Loss of Ketene: A common pathway for acetanilides is the McLafferty-type rearrangement leading to the loss of a neutral ketene molecule (CH₂=C=O, 42 Da), resulting in a prominent fragment ion at m/z 108 . This fragment corresponds to the m-phenylenediamine radical cation.

-

Formation of Acetyl Cation: Cleavage of the C-N amide bond can also generate the highly stable acetyl cation ([CH₃CO]⁺) at m/z 43 .

Experimental Protocol: EI-MS

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solids.

-